2-(3-Chlorobenzenesulfonamido)-3-methylbutanoic acid
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Overview
Description
2-(3-Chlorobenzenesulfonamido)-3-methylbutanoic acid is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chlorobenzene ring, a sulfonamide group, and a butanoic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorobenzenesulfonamido)-3-methylbutanoic acid typically involves the following steps:
Nitration of Chlorobenzene: Chlorobenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 3-chloronitrobenzene.
Reduction of Nitro Group: The nitro group in 3-chloronitrobenzene is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, yielding 3-chloroaniline.
Sulfonation: 3-Chloroaniline is then sulfonated using chlorosulfonic acid to form 3-chlorobenzenesulfonamide.
Alkylation: The final step involves the alkylation of 3-chlorobenzenesulfonamide with 3-methylbutanoic acid under basic conditions to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Chlorobenzenesulfonamido)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfonic acids.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amines.
Substitution: The chlorobenzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated sulfuric acid and nitric acid.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(3-Chlorobenzenesulfonamido)-3-methylbutanoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its antimicrobial properties, as sulfonamides are known to inhibit bacterial growth.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-Chlorobenzenesulfonamido)-3-methylbutanoic acid primarily involves the inhibition of enzymes that are crucial for bacterial growth and metabolism. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of folic acid, which is essential for bacterial DNA replication and cell division.
Comparison with Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.
Sulfadiazine: Another sulfonamide antibiotic with a broad spectrum of activity.
Comparison: 2-(3-Chlorobenzenesulfonamido)-3-methylbutanoic acid is unique due to the presence of the chlorobenzene ring and the butanoic acid moiety, which may confer distinct chemical and biological properties compared to other sulfonamides. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[(3-chlorophenyl)sulfonylamino]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S/c1-7(2)10(11(14)15)13-18(16,17)9-5-3-4-8(12)6-9/h3-7,10,13H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JABGGVIJYNCUIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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